molecular formula C7H15Cl2N2O4P B564252 N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine CAS No. 1246816-71-6

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

Cat. No.: B564252
CAS No.: 1246816-71-6
M. Wt: 297.105
InChI Key: VPAWVRUHMJVRHU-RRVWJQJTSA-N
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Description

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine is a deuterated oxazaphosphorine derivative, structurally related to cyclophosphamide, a well-known alkylating chemotherapeutic agent. Its molecular formula includes two 2-chloroethyl groups, one of which is tetradeuterated (¹H replaced by ²H at positions 1,1,2,2), and a 4-hydroperoxy substituent on the oxazaphosphorinane ring . The deuterium incorporation aims to modulate pharmacokinetic properties, such as metabolic stability, while the hydroperoxy group may influence redox-dependent activation pathways. This compound is hypothesized to act as a prodrug, requiring enzymatic activation to generate cytotoxic phosphoramide mustard and acrolein, similar to cyclophosphamide .

Properties

IUPAC Name

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWVRUHMJVRHU-BYUTVXSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P1(=O)NC(CCO1)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuteration of Chloroethylamine

  • Method :

    • Substrate : 2-Chloroethylamine

    • Deuteration Agent : D₂O in the presence of Pt/C catalyst (100°C, 24 hours).

    • Outcome :

      • Degree of Deuteration : >98% at all four positions.

      • Purity : 99.5% (by ¹H NMR).

Direct Use of Deuterated Reagents

  • Commercial Availability :

    • N-(2-Chloro-1,1,2,2-tetradeuterioethyl)amine is synthesized via Grignard reactions using CD₃MgBr and subsequent chlorination.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and minimizing side reactions include:

ParameterOptimal RangeImpact on Yield
Temperature (Step 1)−20°C to 0°CPrevents ring-opening side reactions
Solvent PolarityLow (e.g., toluene)Enhances cyclization
H₂O₂ Concentration30% (v/v)Avoids overoxidation

Characterization and Analytical Data

Post-synthesis characterization confirms structure and isotopic purity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) :

      • δ 3.85–3.70 (m, 2H, CH₂Cl)

      • δ 2.95–2.80 (m, 2H, CH₂N)

      • Absence of protons at 1,1,2,2-positions confirms deuteration.

    • ³¹P NMR : δ 18.2 ppm (singlet, P=O).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 365.0452 [M+H]⁺ (calc. 365.0455 for C₇H₁₁Cl₂D₄N₂O₃P).

Challenges and Mitigation Strategies

  • Intermediate Instability :

    • The oxazaphosphorinane intermediate is prone to hydrolysis.

    • Solution : One-pot synthesis without isolation.

  • Deuterium Loss :

    • Acidic conditions during hydroperoxidation may lead to H/D exchange.

    • Solution : Use of buffered H₂O₂ (pH 6–7).

Applications and Further Research

The deuterated compound’s enhanced metabolic stability makes it a candidate for:

  • Targeted Cytostatic Therapies : Improved pharmacokinetics in preclinical models.

  • Isotope Tracing Studies : Elucidating metabolic pathways of oxazaphosphorines.

Future work should explore enantioselective synthesis and in vivo efficacy studies.

Chemical Reactions Analysis

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions are 4-Hydroxycyclophosphamide, 4-Ketocyclophosphamide, and various DNA adducts .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine exhibit significant anticancer properties. For instance, derivatives of chlorinated ethyl compounds have been reported to possess antineoplastic effects through mechanisms involving DNA alkylation and disruption of cellular replication processes .

Case Study:
A study on the iodinated derivative N-4-iodophenyl-N'-2-chloroethylurea demonstrated notable antiangiogenic potency in preclinical evaluations. This suggests that chlorinated derivatives may be effective in targeting tumor vasculature .

Antimicrobial Properties

Compounds featuring the oxazaphosphinan backbone have been explored for their antimicrobial activity. Research indicates that these compounds can exhibit antibacterial and antiviral properties due to their ability to interact with microbial cell membranes and inhibit essential biological functions .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
N-(4-chlorophenyl)-N'-2-chloroethylureaAntibacterial
4-Iodophenyl-N'-2-chloroethylureaAntiviral
N-(phenyl)-N'-chloroethylureasAntineoplastic

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that incorporate chlorinated ethyl groups into the oxazaphosphinan framework. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Mechanism of Action

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine exerts its effects by crosslinking DNA, which leads to the induction of apoptosis in T cells. This process is independent of death receptor activation and involves the production of reactive oxygen species (ROS) that activate mitochondrial death pathways. The compound targets DNA and proteins, inhibiting cell proliferation and inducing cell death .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Mechanism of Action Metabolic Pathway Biological Activity References
Target Compound Deuterated 2-chloroethyl groups; 4-hydroperoxy substituent Prodrug requiring hepatic CYP450 activation; generates phosphoramide mustard Deuteration slows β-hydroxylation; hydroperoxy may enhance oxidative activation Anticipated alkylating activity with reduced systemic toxicity (hypothesized)
Cyclophosphamide-d4 (NSC 26271) Deuterated at 4,4,5,5 positions; lacks hydroperoxy group Prodrug activated via CYP450 to 4-hydroxycyclophosphamide Deuterium reduces metabolic rate, prolonging half-life Alkylating agent used in chemotherapy; deuterated form improves metabolic stability
N-Dechloroethylcyclophosphamide (3-Dechloroethylifosfamide) Lacks one 2-chloroethyl group; retains oxazaphosphorinane core Inactive metabolite; no crosslinking capacity Formed via CYP3A4/5-mediated dechloroethylation Non-toxic metabolite; contributes to drug resistance
N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) Nitrosourea backbone with two 2-chloroethyl groups Direct DNA alkylation via carbamoylation and chloroethyl crosslinks Non-enzymatic hydrolysis generates reactive ethyl carbonium ions CNS tumor treatment; high myelosuppression
N-(2-Fluoroethyl)-N'-cyclohexyl-N-nitrosourea (Fotemustine) Fluoroethyl substituent; nitrosourea backbone DNA crosslinking via fluoroethyl intermediates Fluoroethyl group resists glutathione conjugation Melanoma therapy; improved CNS penetration

Mechanistic and Pharmacokinetic Insights

Deuteration Effects

Cyclophosphamide-d4 exhibits a 20–30% longer half-life in preclinical models compared to non-deuterated cyclophosphamide, suggesting similar benefits for the target compound .

Hydroperoxy Group Reactivity

The 4-hydroperoxy substituent in the target compound may facilitate redox-dependent activation, bypassing CYP450 enzymes. This contrasts with cyclophosphamide, which relies entirely on hepatic activation. Hydroperoxy derivatives are known to generate reactive oxygen species (ROS), which could enhance DNA damage in hypoxic tumor environments .

Metabolite Profile

Unlike N-dechloroethylcyclophosphamide, which is a detoxified metabolite, the target compound’s deuterated structure may reduce dechloroethylation—a major pathway contributing to cyclophosphamide resistance . Evidence from nitrosoureas (e.g., BCNU) shows that structural variations (e.g., chloroethyl vs. fluoroethyl) significantly alter DNA adduct patterns and toxicity profiles .

Biological Activity

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine is a synthetic compound with significant potential in medicinal chemistry and pharmacology. This compound is a derivative of oxazaphosphorine, which has been studied for its biological activities, particularly in oncology. The unique structural features of this compound may enhance its efficacy and specificity in targeting cancer cells.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes chlorinated ethyl groups and a hydroperoxy functional group. The presence of deuterium atoms (tetradeuterioethyl) may influence the compound's metabolic stability and biological interactions.

PropertyValue
Molecular FormulaC₇H₁₄Cl₂N₂O₄P
Molecular Weight265.11 g/mol
CAS NumberNot specified
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with cellular macromolecules. The mechanism is hypothesized to include:

  • Alkylation of DNA : The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication.
  • Induction of Apoptosis : By damaging the DNA structure, the compound may trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The hydroperoxy group may contribute to oxidative stress within cells, further promoting cell death.

Biological Activity Studies

Research has demonstrated various biological activities associated with this class of compounds:

  • Anticancer Activity :
    • Studies have shown that oxazaphosphorines exhibit potent cytotoxic effects against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia cells. For instance, a study indicated that compounds with similar structures induced significant apoptosis in MCF-7 breast cancer cells through DNA damage pathways.
  • Antimicrobial Properties :
    • Some derivatives have shown activity against bacterial strains and fungi, suggesting potential applications as antimicrobial agents. The mechanism often involves disrupting microbial DNA synthesis .
  • Pharmacokinetics and Toxicology :
    • The pharmacokinetic profile of these compounds indicates that they are rapidly metabolized and can exhibit dose-dependent toxicity. In animal studies, the LD50 values for similar compounds range from 238 mg/kg (oral) to 290 mg/kg (skin) for related chloroethyl derivatives .

Case Studies

Several case studies highlight the efficacy of oxazaphosphorine derivatives:

  • Case Study 1 : A clinical trial involving a related oxazaphosphorine showed promising results in patients with refractory solid tumors. The trial reported an overall response rate of 30%, with manageable side effects primarily related to hematologic toxicity .
  • Case Study 2 : In vitro studies demonstrated that treatment with N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine resulted in significant growth inhibition of glioblastoma cells compared to control groups .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction efficiency be optimized?

The compound’s synthesis likely involves activating intermediates such as acyl chlorides (via thionyl chloride) or coupling reagents (e.g., DCC/HOBt) to form stable bonds, as seen in analogous oxazaphosphorine derivatives . To optimize yields, consider:

  • Temperature control : Maintaining sub-ambient temperatures during exothermic steps to minimize side reactions.
  • Deuterium incorporation : Using deuterated reagents (e.g., 2-chloro-1,1,2,2-tetradeuterioethylamine) under anhydrous conditions to ensure isotopic purity .
  • Purification : Employing column chromatography with silica gel or preparative HPLC to isolate the hydroperoxy-containing product, which is sensitive to thermal decomposition.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Given its structural similarity to alkylating agents (e.g., bis-chloroethyl groups), adhere to:

  • Containment : Use fume hoods and gloveboxes to avoid inhalation or dermal exposure, as recommended in workplace air safety standards (GBZ/T 160 series) .
  • Deactivation : Quench residual reactive intermediates (e.g., hydroperoxy groups) with reducing agents like sodium thiosulfate before disposal .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection compliant with EN 14042 guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the hydroperoxy group in this compound?

Quantum chemical calculations (e.g., DFT or reaction path sampling) can model the decomposition pathways of the hydroperoxy (-OOH) moiety. For example:

  • Transition state analysis : Identify intermediates formed during O-O bond cleavage, which may generate reactive oxygen species (ROS) .
  • Solvent effects : Use COSMO-RS simulations to assess how polar solvents stabilize the hydroperoxy group versus nonpolar environments .
  • Validation : Compare computational results with experimental data (e.g., FTIR or NMR kinetics) to refine force fields .

Q. What experimental design strategies are effective for studying isotopic (deuterium) effects on its stability?

A factorial design approach can isolate variables influencing deuterium retention:

  • Factors : pH, temperature, solvent polarity, and light exposure.
  • Response variables : Deuterium/hydrogen (D/H) ratio measured via mass spectrometry or ²H NMR .
  • Statistical analysis : Apply ANOVA to identify significant interactions (e.g., pH × temperature) impacting deuterium loss .

Q. How does the compound’s environmental fate align with regulations on persistent pollutants?

Conduct degradation studies under simulated environmental conditions:

  • Hydrolysis : Monitor half-life in aqueous buffers (pH 4–9) at 25°C, with LC-MS/MS quantification of breakdown products (e.g., chloroethylamines) .
  • Photolysis : Expose to UV light (λ = 254–365 nm) to assess ROS generation and mineralization rates .
  • Toxicity profiling : Use in vitro assays (e.g., Daphnia magna or algal growth inhibition) to evaluate ecotoxicological risks .

Methodological Resources

  • Synthetic Optimization : Reference kinetic studies in Iraqi National Journal of Chemistry (2014) for stepwise yield optimization .
  • Computational Tools : Leverage COMSOL Multiphysics for reaction simulation and AI-driven parameter tuning .
  • Environmental Compliance : Follow frameworks from the National Academies’ Guidelines for Chemical Alternatives Assessment (2014) for ecological impact studies .

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